molecular formula C6H14N2 B13113158 (R)-N-Methylpiperidin-3-amine

(R)-N-Methylpiperidin-3-amine

Cat. No.: B13113158
M. Wt: 114.19 g/mol
InChI Key: LJAXTAOSOVPBQH-ZCFIWIBFSA-N
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Description

®-N-Methylpiperidin-3-amine is a chiral amine compound with a piperidine ring structure. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound’s chirality and functional groups make it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Methylpiperidin-3-amine typically involves the reduction of ®-N-Methylpiperidin-3-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in anhydrous solvents like tetrahydrofuran or diethyl ether under inert atmosphere conditions to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of ®-N-Methylpiperidin-3-amine may involve catalytic hydrogenation of ®-N-Methylpiperidin-3-one using a palladium or platinum catalyst. This method is preferred for large-scale production due to its efficiency and scalability.

Types of Reactions:

    Oxidation: ®-N-Methylpiperidin-3-amine can undergo oxidation reactions to form ®-N-Methylpiperidin-3-one. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form ®-N-Methylpiperidin-3-amine hydrochloride using reducing agents like sodium borohydride.

    Substitution: ®-N-Methylpiperidin-3-amine can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in tetrahydrofuran.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: ®-N-Methylpiperidin-3-one.

    Reduction: ®-N-Methylpiperidin-3-amine hydrochloride.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

®-N-Methylpiperidin-3-amine is used in a variety of scientific research applications:

    Chemistry: As a chiral building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: In the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of ®-N-Methylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • (S)-N-Methylpiperidin-3-amine
  • N-Methylpiperidine
  • Piperidine

Comparison: ®-N-Methylpiperidin-3-amine is unique due to its chirality, which can significantly influence its biological activity and interactions compared to its non-chiral or differently chiral counterparts. For example, (S)-N-Methylpiperidin-3-amine may have different binding affinities and activities in biological systems.

Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

(3R)-N-methylpiperidin-3-amine

InChI

InChI=1S/C6H14N2/c1-7-6-3-2-4-8-5-6/h6-8H,2-5H2,1H3/t6-/m1/s1

InChI Key

LJAXTAOSOVPBQH-ZCFIWIBFSA-N

Isomeric SMILES

CN[C@@H]1CCCNC1

Canonical SMILES

CNC1CCCNC1

Origin of Product

United States

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